Butanoic acid, antimony(3+) salt

Regulatory Toxicology Industrial Hygiene Procurement Compliance

Butanoic acid, antimony(3+) salt (antimony(III) butyrate; CAS 53856-17-0) is an organometallic coordination compound with the molecular formula C₁₂H₂₁O₆Sb and a molecular weight of 383.05 g·mol⁻¹, in which one Sb³⁺ cation is coordinated by three butyrate (C₄H₇O₂⁻) ligands. It belongs to the broader class of antimony(III) carboxylates, which have been explored as polycondensation catalysts, materials-science precursors, and polymer additives.

Molecular Formula C12H21O6Sb
Molecular Weight 383.05 g/mol
CAS No. 53856-17-0
Cat. No. B12652769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, antimony(3+) salt
CAS53856-17-0
Molecular FormulaC12H21O6Sb
Molecular Weight383.05 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3]
InChIInChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3
InChIKeyXQRVLQLHRAJWLU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid Antimony(3+) Salt (CAS 53856-17-0): Compound Profile for Research & Industrial Procurement


Butanoic acid, antimony(3+) salt (antimony(III) butyrate; CAS 53856-17-0) is an organometallic coordination compound with the molecular formula C₁₂H₂₁O₆Sb and a molecular weight of 383.05 g·mol⁻¹, in which one Sb³⁺ cation is coordinated by three butyrate (C₄H₇O₂⁻) ligands . It belongs to the broader class of antimony(III) carboxylates, which have been explored as polycondensation catalysts, materials-science precursors, and polymer additives. Unlike many industrially commoditized antimony compounds, this substance is the subject of a dedicated Significant New Use Rule (SNUR) under 40 CFR § 721.1930, which imposes specific regulatory obligations on any manufacture, import, or processing beyond the baseline PMN scope [1].

Why Generic Antimony Carboxylate or Trioxide Substitution Is Not Equivalent for Butanoic Acid Antimony(3+) Salt (CAS 53856-17-0)


Antimony(III) butyrate cannot be treated as a commodity, drop-in replacement for other antimony(III) compounds such as antimony(III) acetate, antimony(III) trioxide, or longer-chain antimony(III) carboxylates. The C₄ butyrate ligand imparts a distinct lipophilicity profile that influences solubility in organic media and alters the compound's behavior in catalytic and materials-synthesis environments [1]. More critically, this substance is uniquely burdened by a compound-specific Significant New Use Rule (SNUR) under 40 CFR § 721.1930 that mandates workplace concentration limits (0.1%), prescribed hazard-communication language, and a 675,000 kg annual production threshold—none of which apply to generic antimony compounds such as Sb₂O₃ or antimony(III) acetate [2]. These molecular and regulatory distinctions directly affect laboratory handling protocols, manufacturing compliance costs, and supply-chain documentation requirements, making unaudited substitution both technically and legally hazardous.

Quantitative Differentiation Evidence for Butanoic Acid Antimony(3+) Salt (CAS 53856-17-0) Relative to Closest Comparators


Regulatory Compliance Threshold: SNUR Workplace Concentration Limit vs. Unregulated Antimony Compounds

Butanoic acid, antimony(3+) salt is subject to a compound-specific Significant New Use Rule (SNUR) under 40 CFR § 721.1930 that establishes a workplace protection concentration limit of 0.1% [1]. In contrast, antimony(III) trioxide (CAS 1309-64-4), antimony(III) acetate (CAS 6923-52-0), and antimony(III) tris(2-ethylhexanoate) (CAS 2155-81-9) are not listed under any analogous compound-specific § 721 SNUR, meaning no equivalent 0.1% workplace concentration threshold is federally mandated for these comparators [2]. This single-compound regulatory burden makes the butyrate derivative the only antimony carboxylate/trioxide requiring this precise exposure-control infrastructure for any significant new use.

Regulatory Toxicology Industrial Hygiene Procurement Compliance

Hazard Communication Profile: Mandated Neurologic and Cardiovascular Warnings Unique to the Butyrate Salt

The SNUR for butanoic acid, antimony(3+) salt mandates that the label and SDS must explicitly state: 'This substance may cause neurologic effects. This substance may cause cardiovascular effects. This substance may cause ocular irritation.' [1]. For antimony(III) trioxide, the harmonized hazard statements under GHS/CLP include H351 ('Suspected of causing cancer') but do not include mandated neurologic or cardiovascular effect warnings [2]. This difference is not merely semantic; it prescribes distinct medical surveillance, exposure monitoring, and first-aid protocols that differ fundamentally between the two compounds.

Hazard Communication Safety Data Sheet Compliance Occupational Toxicology

SNUR Production Volume Threshold: 675,000 kg Annual Limit vs. Unrestricted Antimony Trioxide

The SNUR for butanoic acid, antimony(3+) salt imposes a specific industrial, commercial, and consumer activity threshold of 675,000 kg per annum under 40 CFR § 721.80(p), beyond which additional notification and review are required [1]. Antimony(III) trioxide, the dominant industrial antimony compound with global production exceeding 100,000 metric tons annually, operates under no such compound-specific SNUR production cap [2]. This creates a quantitative ceiling on annual procurement volume for the butyrate salt that does not exist for its trioxide counterpart, imposing supply-chain planning constraints unique to this chemical substance.

Chemical Manufacturing Compliance TSCA Reporting Supply Chain Risk

Lipophilicity Trend: Butyrate vs. Acetate Ligand Partition Coefficients

The butyrate anion (conjugate base of butyric acid) has an experimentally measured logP (octanol-water partition coefficient) of 0.79–0.87, whereas the acetate anion (conjugate base of acetic acid) has a logP of –0.17 [1]. Although logP values for the intact antimony(III) salts have not been experimentally determined, the approximately 1-log-unit difference in the organic-ligand partition coefficients strongly implies that antimony(III) butyrate is substantially more lipophilic than antimony(III) acetate (CAS 6923-52-0) [2]. This increased lipophilicity is expected to enhance solubility in non-polar and moderately polar organic solvents (e.g., toluene, THF, butanol), thereby expanding the range of compatible reaction media for catalytic and materials-synthesis applications.

Physicochemical Profiling Solvent Selection Synthetic Chemistry

PVC Heat Stabilizer Unsuitability: Antimony Carboxylate Class Exclusion

Patent and technical literature explicitly states that antimony carboxylates are too unstable to be used as heat stabilizers in PVC, in direct contrast to antimony mercaptides such as antimony tris(isooctyl thioglycolate), which are well-established PVC heat stabilizers [1]. As a member of the antimony carboxylate class, antimony(III) butyrate is therefore categorically excluded from PVC heat-stabilizer applications, whereas antimony mercaptides demonstrate measurable stabilization performance (superior to Ca/Zn complex stabilizers in soft PVC and superior to lead/dibutyltin dilaurate stabilizers in hard PVC) [2]. This negative differentiation is critical for procurement: selecting the butyrate salt for a PVC stabilization application would result in thermal degradation failure.

Polymer Additives PVC Stabilization Material Selection

Molecular Weight Differentiation: Stoichiometric Implications vs. Antimony(III) Acetate

Antimony(III) butyrate has a molecular weight of 383.05 g·mol⁻¹ (C₁₂H₂₁O₆Sb), which is 28% higher than antimony(III) acetate (298.89 g·mol⁻¹, C₆H₉O₆Sb) [1]. When catalyst loading is expressed on a molar antimony basis (e.g., ppm Sb relative to monomer), this mass difference directly affects the gravimetric quantity of catalyst required to achieve a target Sb concentration. For example, to deliver 100 ppm Sb in a polyester melt, 315 g of butyrate salt is required per metric ton of polymer, versus 246 g of acetate salt—a 28% higher mass requirement for equivalent antimony loading.

Catalyst Loading Stoichiometry Synthetic Methodology

Best-Fit Application Scenarios for Butanoic Acid Antimony(3+) Salt (CAS 53856-17-0) Based on Differentiated Evidence


Antimony-Catalyzed Polycondensation in Non-Aqueous Media Requiring Enhanced Organic Solubility

When designing a polyester or polyester-polyurethane polycondensation process that employs non-polar or moderately polar organic solvents (e.g., toluene, THF, butanol), antimony(III) butyrate is functionally preferable to antimony(III) acetate because the approximately 1-log-unit higher lipophilicity of the butyrate ligand (logP ~0.8 vs. –0.17 for acetate ligand) predicts greater solubility and dispersion in organic reaction media [1]. This solubility advantage can improve catalyst homogeneity and reduce the need for solubilizing co-solvents, which is particularly valuable in research-scale synthesis and specialty polymer production where solvent choice is dictated by monomer compatibility [2]. Users should account for the 28% higher gravimetric catalyst demand relative to the acetate salt when formulating stoichiometric loading calculations .

Materials Science Research Requiring a Moderately Lipophilic Antimony(III) Precursor

For research groups synthesizing antimony-containing functional nanomaterials, metal-organic frameworks (MOFs), or coordination polymers, antimony(III) butyrate offers a C₄ carboxylate ligand that provides a balance between the low lipophilicity of acetate and the high steric bulk and viscosity of 2-ethylhexanoate (C₈ branched chain) [1]. The butyrate chain is long enough to impart organic-solvent compatibility yet short enough to minimize steric hindrance during ligand-exchange or thermal-decomposition steps, making it a versatile intermediate-lipophilicity option in the antimony carboxylate toolbox [2]. This ligand-size niche is not occupied by the more common acetate or 2-ethylhexanoate analogs, supporting its utility as a research precursor.

Regulatory-Compliance-Critical Procurement: Facilities with Documented SNUR Adherence Infrastructure

For industrial users who already maintain SNUR-compliance infrastructure (workplace monitoring, hazard communication programs, recordkeeping systems under 40 CFR Part 721), antimony(III) butyrate can be integrated into existing TSCA compliance workflows without additional capital investment [1]. The compound-specific workplace concentration limit of 0.1% and the mandated SDS language on neurologic and cardiovascular effects are precisely defined in § 721.1930, providing clear, auditable compliance parameters [2]. This contrasts with importing a non-SNUR-regulated antimony compound that may later become subject to retrospective regulatory action, introducing uncertainty. For organizations that value regulatory predictability, the upfront SNUR specification of the butyrate salt provides procurement confidence.

Specialty Additive Research Excluding PVC Heat Stabilization

The explicit patent finding that antimony carboxylates are thermally unsuitable for PVC heat stabilization [1] directs procurement of antimony(III) butyrate away from PVC stabilizer R&D programs and toward other polymer-additive research areas where carboxylate instability is not a limitation, such as flame-retardant synergist screening, antimicrobial additive studies, or non-PVC polymer catalysis [2]. This evidence-based exclusion prevents misallocation of research resources and positions the compound within viable application spaces distinct from those of antimony mercaptides, which dominate the PVC stabilizer market.

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